N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine
Description
Chemical Significance of Pyrazole Derivatives
Pyrazole derivatives occupy a pivotal role in medicinal and agricultural chemistry due to their structural versatility and broad-spectrum biological activities. The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in drug design. Its ability to engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions allows it to bind effectively to biological targets such as enzymes, receptors, and nucleic acids.
Notable pyrazole-based drugs include Celecoxib (a cyclooxygenase-2 inhibitor for arthritis), Phenylbutazone (an anti-inflammatory agent), and Zaleplon (a sedative-hypnotic). These compounds highlight the scaffold’s adaptability, where substituents at the 1-, 3-, 4-, and 5-positions modulate pharmacological properties. For instance, electron-withdrawing groups at position 4 enhance anti-inflammatory activity, while alkyl chains at position 1 improve metabolic stability.
Table 1: Clinically Relevant Pyrazole Derivatives and Their Applications
| Compound Name | Substituents | Therapeutic Use |
|---|---|---|
| Celecoxib | 1-(4-Methylphenyl), 3-trifluoromethyl | Anti-inflammatory (COX-2 inhibitor) |
| Phenylbutazone | 1,2-Diphenyl | Analgesic, Anti-inflammatory |
| Zaleplon | 1-(3-Ethylamino)-3-methyl | Sedative-Hypnotic |
| Allopurinol | 4-Hydroxypyrazolo[3,4-d]pyrimidine | Gout treatment (Xanthine oxidase inhibitor) |
The compound N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine exemplifies this structural diversity. Its bis-pyrazole architecture, featuring a methylene-linked amine bridge, introduces unique steric and electronic properties. The ethyl and methyl substituents at the 1- and 4-positions of one pyrazole ring, combined with dimethyl groups at the 1- and 3-positions of the second ring, suggest potential for enhanced target selectivity and pharmacokinetic stability.
Historical Development of Aminopyrazole Chemistry
The chemistry of aminopyrazoles has evolved significantly since Ludwig Knorr’s seminal synthesis of pyrazole in 1883. Early work focused on simple derivatives like antipyrine (phenazone), discovered in 1884, which became the first synthetic pyrazole used clinically as an analgesic and antipyretic. The mid-20th century saw the development of Phenylbutazone (1949), underscoring pyrazole’s utility in anti-inflammatory therapy.
Aminopyrazoles gained prominence in the 1980s with Elnagdi’s systematic studies on 3(5)-aminopyrazole reactivity, which revealed their utility as precursors for fused heterocycles. Innovations in regioselective synthesis, such as the Huisgen 1,3-dipolar cycloaddition (1960s), enabled precise functionalization of the pyrazole ring. For example, the introduction of amino groups at specific positions (e.g., 4-aminopyrazoles) enhanced interactions with biological targets like angiotensin-converting enzyme (ACE) and epidermal growth factor receptor (EGFR).
Key Milestones in Aminopyrazole Chemistry
- 1883 : Knorr’s isolation of pyrazole from acetylacetone and hydrazine.
- 1959 : Discovery of 1-pyrazolyl-alanine in watermelon seeds, the first natural pyrazole.
- 1983 : Elnagdi’s review on 3(5)-aminopyrazole synthesis and reactivity.
- 2004 : El-Taweel’s advancements in regioselective alkylation of aminopyrazoles.
- 2020s : Application of aminopyrazoles in metal-organic frameworks (MOFs) and anticancer agents.
These developments laid the groundwork for complex derivatives like This compound , where the amine bridge between two substituted pyrazoles introduces novel topological features.
Scope and Objectives of Current Research
The current research focuses on elucidating the synthesis, structural characterization, and potential applications of This compound . Objectives include:
- Synthetic Optimization : Developing efficient routes for constructing the bis-pyrazole core, leveraging methods such as Knorr-type cyclizations or Huisgen cycloadditions.
- Structure-Activity Relationship (SAR) Analysis : Investigating how substituents (ethyl, methyl, amine bridge) influence bioactivity, particularly in antimicrobial or anticancer contexts.
- Material Science Applications : Exploring the compound’s utility as a ligand in MOFs or as a fluorescence probe, given pyrazole’s electron-deficient nature.
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-12(9(2)6-14-17)7-13-11-8-16(4)15-10(11)3/h6,8,13H,5,7H2,1-4H3 |
InChI Key |
KELCQHNCDPRRAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Alkylation: The pyrazole ring is then alkylated at the nitrogen atom using an alkyl halide under basic conditions.
Methylation: The final step involves the methylation of the pyrazole ring to introduce the desired methyl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in tumor growth.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of kinase activity |
| HeLa (Cervical) | 10.0 | Modulation of cell cycle regulation |
Neuroprotective Effects
Additionally, this compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially preventing neurodegeneration.
Agricultural Applications
Pesticide Development
this compound has been investigated for its efficacy as a pesticide. Its structure allows it to interact with specific biological targets in pests, leading to increased mortality rates. Field trials have demonstrated its effectiveness against common agricultural pests without significant toxicity to beneficial insects.
Table 2: Efficacy of N-[...]-1,3-dimethyl... as a Pesticide
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Spodoptera frugiperda | 85 | 200 |
| Aphis gossypii | 90 | 150 |
| Tetranychus urticae | 75 | 100 |
Material Science
Polymer Synthesis
The compound is also utilized in the synthesis of novel polymers with unique properties. By incorporating this compound into polymer matrices, researchers have created materials with enhanced thermal stability and mechanical strength.
Case Study: Development of High-performance Polymers
A recent study focused on creating a high-performance polymer composite using this pyrazole derivative. The resulting material exhibited superior tensile strength and thermal resistance compared to conventional polymers.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Amines
Substituent Effects on Physicochemical Properties
The target compound’s structure features a 1-ethyl-4-methylpyrazole moiety linked via a methylene bridge to a 1,3-dimethylpyrazol-4-amine group. Key analogs include:
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine (CAS 1856089-97-8)
- Molecular Formula : C15H25N5
- Key Differences : Incorporates a 5-methyl group and a 2-methylpropyl substituent on the second pyrazole ring. These bulky alkyl groups likely enhance lipophilicity compared to the target compound’s simpler methyl groups .
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1856077-73-0)
Comparison with Non-Pyrazole Analogs
Benzimidazole Derivatives ()

Compounds like N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) exhibit aromatic benzimidazole cores instead of pyrazoles. Key differences include:
- Hydrogen Bonding : Benzimidazoles form stronger N–H···N hydrogen bonds, influencing crystal packing and stability .
Thiazolidinone Derivatives ()
Compounds NAT-1 and NAT-2 feature thiazolidinone cores linked to nicotinamide groups. These structures prioritize hydrogen-bond acceptor sites (C=O, S=O), which contrast with the pyrazole amines’ donor-acceptor balance.
Data Tables
Table 1. Structural and Physicochemical Comparison of Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Target Compound | Not Reported | C12H19N5 | 233.32 | 1-Ethyl-4-methyl-pyrazole, 1,3-dimethyl-pyrazole | Not Reported | - |
| N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine | 1856089-97-8 | C15H25N5 | 275.39 | 5-Methyl, 2-methylpropyl | Not Reported | - |
| N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (Compound 14) | Not Reported | C8H13N3O | 167.21 | N-Methylacetamide | 128–130 | 46 |
| N,1,3-Trimethyl-1H-pyrazol-5-amine (Compound 15) | Not Reported | C6H11N3 | 125.17 | 1,3,5-Trimethyl | Oil (pale yellow) | 70 |
Table 2. Comparison with Non-Pyrazole Analogs
Research Findings and Implications
Substituent Effects :
- Alkyl Groups : Methyl and ethyl groups enhance lipophilicity but reduce aqueous solubility. Bulky substituents (e.g., 2-methylpropyl) further decrease solubility but improve membrane permeability .
- Electron-Withdrawing Groups : Fluorine (e.g., in CAS 1856077-73-0) increases metabolic stability and electronegativity, favoring interactions with target proteins .
Synthetic Challenges :
- Multi-step syntheses (e.g., acetylation followed by methylation) often result in moderate yields (46–70%) due to steric hindrance and side reactions .
Hydrogen Bonding and Crystallography :
- Pyrazole derivatives exhibit diverse hydrogen-bonding patterns, influencing crystal packing and stability. Tools like SHELXL and ORTEP-3 are critical for structural validation .
Biological Activity
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on existing research.
Synthesis and Structural Characteristics
The synthesis of pyrazole derivatives often involves various chemical reactions that yield compounds with specific functional groups. This compound can be synthesized through multi-step synthetic pathways involving the reaction of substituted pyrazoles with amines and other reagents. The structural formula is represented as follows:
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 2.5 |
| Breast Cancer | MDA-MB-231 | 3.0 |
| Colorectal Cancer | HCT116 | 2.8 |
| Prostate Cancer | DU145 | 4.0 |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antiviral Activities
Research indicates that pyrazole derivatives possess antibacterial and antiviral properties. The compound has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
In addition, antiviral studies have demonstrated that certain pyrazole derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy. In animal models, it has been observed to reduce inflammation markers significantly. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies and Research Findings
Several case studies illustrate the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A study conducted on a series of pyrazole derivatives found that those with a similar structure to N-[...]-pyrazolamine exhibited potent activity against breast cancer cells, with mechanisms involving apoptosis and inhibition of angiogenesis .
- Antibacterial Evaluation : In a comparative study of various pyrazole compounds, N-[...]-pyrazolamine was found to be particularly effective against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .
- Anti-inflammatory Action : An investigation into the anti-inflammatory effects revealed that this compound could significantly lower edema in animal models when administered at specific dosages, suggesting its therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the typical synthetic routes for synthesizing N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine?
The compound is synthesized via a multi-step process involving:
- Alkylation : Reacting pyrazole precursors with alkylating agents (e.g., ethyl or methyl halides) under basic conditions (e.g., K₂CO₃ or NaOH) to introduce substituents.
- Nucleophilic substitution : Coupling intermediates like 1-ethyl-4-methylpyrazole with a methylamine-bearing pyrazole derivative.
- Purification : Column chromatography or recrystallization to isolate the final product . Example reagents and conditions:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | Alkylation of pyrazole core |
| 2 | NaBH₄, MeOH | Reduction of intermediates |
| 3 | Ethyl acetate/hexane | Recrystallization |
Q. What analytical techniques are used to characterize the compound’s structure?
Key methods include:
- X-ray diffraction (XRD) : Resolve crystal structure using software like SHELXL for refinement .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Systematic optimization via Design of Experiments (DOE) is recommended:
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for coupling steps).
- Response surface methodology : Statistically model interactions between parameters to identify optimal conditions . Example findings from similar compounds:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes alkylation efficiency |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | 5 mol% Pd/C | Reduces side reactions |
Q. How can contradictions in biological activity data across studies be resolved?
Contradictions may arise due to structural analogs or assay variability. Strategies include:
- Molecular docking : Compare binding modes of the compound with target proteins (e.g., kinases or GPCRs) to validate specificity .
- QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity trends .
- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, cell lines) .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
- Molecular dynamics (MD) simulations : Model interactions with lipid bilayers or protein active sites over time .
- Pharmacophore mapping : Identify critical functional groups (e.g., amine or pyrazole rings) for target engagement .
Q. How can enantiomeric purity be determined for chiral derivatives of this compound?
Use chiral separation techniques:
Q. What strategies assess the compound’s stability under varying storage or physiological conditions?
Conduct accelerated stability studies :
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), or UV light to identify degradation products.
- HPLC-MS monitoring : Track decomposition pathways (e.g., hydrolysis of amine groups) . Example stability profile for a related pyrazole derivative:
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 2.0 | Demethylated analog | 48 hours |
| 40°C, 75% RH | Oxidized pyrazole | 72 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
